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This technical guide provides an in-depth analysis of the Centrosomal Protein of 120 kDa

(CEP120), a key regulator of microtubule dynamics and organization. Primarily aimed at

researchers, scientists, and drug development professionals, this document details CEP120's

critical functions in centriole biogenesis, maturation, and its broader implications for cellular

homeostasis and disease, particularly ciliopathies.

Executive Summary
CEP120 is a multifaceted protein that plays a crucial role in the intricate processes of

microtubule organization, primarily at the centrosome. It is essential for centriole duplication

and elongation and acts as a gatekeeper to prevent the premature maturation of daughter

centrioles.[1][2] Dysregulation of CEP120 function is linked to a class of genetic disorders

known as ciliopathies, including Joubert syndrome and Jeune asphyxiating thoracic dystrophy,

highlighting its importance in human health.[3][4][5] This guide synthesizes current research to

provide a comprehensive overview of CEP120's molecular functions, its impact on microtubule

dynamics, and the experimental methodologies used to elucidate its roles.
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CEP120 plays a critical inhibitory role, particularly at the daughter centriole, to maintain

centrosome homeostasis.[1][2] Its depletion leads to a significant accumulation of various

pericentriolar material (PCM) components, which in turn enhances the microtubule-nucleating

activity of the centrosome.[1][2]

Quantitative Effects of CEP120 Depletion on PCM
Components
The following table summarizes the quantitative changes observed in the levels of key PCM

proteins at the centrosome upon the depletion of CEP120 in quiescent mouse embryonic

fibroblasts (MEFs).

Pericentriolar
Material Protein

Fold Increase Upon
CEP120 Depletion
(Mean ± SEM)

Key Function Reference

Pericentrin ~2.5-fold
Core scaffold for PCM

assembly
[2]

Cdk5Rap2 ~2.0-fold
PCM recruitment and

microtubule anchoring
[2]

Ninein ~3.5-fold

Microtubule anchoring

and subdistal

appendage

component

[2]

Cep170 ~4.0-fold
Microtubule anchoring

and stabilization
[2]

p150Glued (Dynactin

subunit)
~1.6-fold

Dynein-dependent

transport
[2]

Note: Data is derived from quantitative immunofluorescence microscopy.

Functional Domains and Interactions of CEP120
CEP120's functions are mediated through its distinct protein domains that facilitate protein-

protein interactions and microtubule binding.
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Key Functional Domains of CEP120:
N-terminal Microtubule-Binding Domain: This domain, which includes a unique C2 domain, is

essential for direct interaction with microtubules and tubulin, promoting microtubule

formation.[6][7][8]

CPAP-Binding Domain: This region is crucial for the interaction with Centrosomal Protein

4.1-Associated Protein (CPAP), a key regulator of centriole elongation.[7][9]

C-terminal Coiled-Coil Domain: This domain is responsible for the proper localization of

CEP120 to the centrosome and for its dimerization.[10]

The interplay between these domains and their respective binding partners is critical for the

coordinated regulation of centriole length and microtubule organization.

Diagram of CEP120 Functional Domains and Key Interactions
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Caption: Functional domains of CEP120 and its primary interacting partners.
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CEP120's Role in Regulating Daughter Centriole
Maturation
In quiescent cells, CEP120 is enriched on the daughter centriole and acts to inhibit its

premature maturation.[1][2] This inhibitory function is crucial for maintaining the asymmetry

between the mother and daughter centrioles, which is essential for proper ciliogenesis.

Signaling Pathway of CEP120 in Daughter Centriole Maturation
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CEP120-Mediated Inhibition of Daughter Centriole Maturation

Downstream Effects of CEP120 Depletion
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Caption: CEP120's inhibitory role in daughter centriole maturation.

Experimental Protocols
siRNA-Mediated Depletion of CEP120
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This protocol describes the transient knockdown of CEP120 in mammalian cells to study its

loss-of-function phenotypes.

Workflow for siRNA-Mediated Depletion of CEP120
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Caption: Experimental workflow for CEP120 knockdown studies.

Methodology:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b12391809?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12391809?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Culture: Plate cells (e.g., MEFs or hTERT-RPE1) on glass coverslips in antibiotic-free

medium to achieve 30-50% confluency at the time of transfection.

Transfection: Transfect cells with CEP120-specific small interfering RNA (siRNA) or a non-

targeting control siRNA using a lipid-based transfection reagent according to the

manufacturer's instructions.

Incubation: Incubate the cells for 48 to 72 hours post-transfection to allow for protein

depletion.

Verification of Knockdown: Harvest a parallel set of cells and perform western blotting with

an anti-CEP120 antibody to confirm the efficiency of protein knockdown.[1]

Phenotypic Analysis: Process the cells on coverslips for downstream applications such as

immunofluorescence microscopy to analyze changes in PCM protein levels, microtubule

organization, or ciliogenesis.[1][2]

Quantitative Immunofluorescence Microscopy
This protocol allows for the quantification of changes in the fluorescence intensity of

centrosomal proteins.

Methodology:

Fixation and Permeabilization: Fix cells with 4% paraformaldehyde in PBS for 10 minutes,

followed by permeabilization with 0.1% Triton X-100 in PBS for 5 minutes.

Immunostaining: Block non-specific binding with a suitable blocking buffer (e.g., 5% BSA in

PBS) for 1 hour. Incubate with primary antibodies against the protein of interest (e.g.,

pericentrin) and a centrosomal marker (e.g., γ-tubulin or centrin) overnight at 4°C.

Secondary Antibody Incubation: Wash cells with PBS and incubate with fluorescently labeled

secondary antibodies for 1 hour at room temperature in the dark.

Image Acquisition: Acquire Z-stack images of centrosomes using a confocal microscope with

a high-magnification objective (e.g., 63x or 100x oil immersion).
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Image Analysis: Use image analysis software (e.g., ImageJ/Fiji) to quantify the integrated

fluorescence intensity of the protein of interest within a defined region of interest (ROI)

around the centrosome. Normalize the intensity of the target protein to the intensity of the

centrosomal marker to control for variations in staining and image acquisition.[11][12]

Microtubule Regrowth Assay
This assay is used to assess the microtubule nucleation potential of the centrosome.

Methodology:

Microtubule Depolymerization: Treat cells with a microtubule-depolymerizing agent, such as

nocodazole (e.g., 10 µM), for 1-2 hours at 37°C to completely depolymerize the microtubule

network.[13][14][15]

Drug Washout and Regrowth: Wash the cells with ice-cold medium to remove the

nocodazole and then transfer them to pre-warmed complete medium to initiate microtubule

regrowth.

Time-Course Fixation: Fix cells at various time points after washout (e.g., 0, 1, 5, and 15

minutes) with ice-cold methanol or paraformaldehyde.

Immunofluorescence: Stain the cells for α-tubulin to visualize the regrowing microtubule

asters and a centrosomal marker (e.g., γ-tubulin).

Quantification: Measure the integrated intensity or the area of the microtubule asters at each

time point to quantify the rate of microtubule regrowth.[2]

Conclusion and Future Directions
CEP120 is a central player in maintaining the structural integrity and functional capacity of the

centrosome, with profound effects on microtubule dynamics and organization. Its role as an

inhibitor of premature daughter centriole maturation is a key aspect of its function, ensuring

proper cell cycle progression and ciliogenesis. The quantitative data and experimental

protocols presented in this guide provide a solid foundation for further investigation into the

intricate mechanisms governed by CEP120.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/25548932/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4396923/
https://bio-protocol.org/exchange/minidetail?id=10939348&type=30
https://pmc.ncbi.nlm.nih.gov/articles/PMC5042580/
https://bio-protocol.org/exchange/minidetail?id=8442285&type=30
https://elifesciences.org/articles/35439
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12391809?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Future research should focus on elucidating the precise molecular interactions that mediate

CEP120's inhibitory function and its role in the recruitment and organization of PCM

components. Furthermore, exploring the therapeutic potential of targeting CEP120 in the

context of ciliopathies and other related disorders presents an exciting avenue for drug

development. A deeper understanding of CEP120's function will undoubtedly provide novel

insights into the fundamental processes of cell division, development, and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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